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methyl 5-amino-4-cyano-1H-

pyrazole-1-carboxylate

Cat. No.: B1366051 Get Quote

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, bearing

a close resemblance to the natural purine ring system. This structural mimicry allows it to

effectively interact with a variety of biological targets, most notably protein kinases, which are

crucial regulators of cellular processes often dysregulated in cancer.[1][2][3][4] As a result,

numerous analogs of this heterocyclic system have been synthesized and evaluated for their

anticancer potential, demonstrating a wide range of cytotoxic activities across various cancer

cell lines.[5][6][7]

This guide provides a comparative analysis of the cytotoxicity of several pyrazolo[3,4-

d]pyrimidine analogs, supported by experimental data from peer-reviewed literature. It is

intended for researchers, scientists, and drug development professionals seeking to

understand the structure-activity relationships (SAR) and therapeutic potential of this important

class of compounds.

Comparative Cytotoxicity Data
The cytotoxic efficacy of pyrazolo[3,4-d]pyrimidine analogs is typically quantified by the half-

maximal inhibitory concentration (IC50), which represents the concentration of the compound

required to inhibit the growth of 50% of a cancer cell population. The following table

summarizes the IC50 values for a selection of pyrazolo[3,4-d]pyrimidine derivatives against

various human cancer cell lines.
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Compound
ID/Description

Cancer Cell Line IC50 (µM) Reference

Series 1:

Pyrazolo[3,4-

d]pyrimidin-4-ones

3,6-dimethyl-5-(4-

nitrobenzylideneamino

)-1-phenyl-1,5-

dihydropyrazolo[3,4-

d]pyrimidin-4-one

(10e)

MCF-7 (Breast) 11 [1][5]

5-(4-

nitrobenzylideneamino

)pyrazolo[3,4-

d]pyrimidin-4-one

(10d)

MCF-7 (Breast) 12 [1][5]

5-(4-

hydroxyphenylpyrazol

o[3,4-d]pyrimidin-4-

one derivative (8b)

MCF-7 (Breast) 25 [1][5]

5-hydroxy-3,6-

dimethyl-1-phenyl-1,5-

dihydropyrazolo[3,4-

d]pyrimidin-4-one (4)

MCF-7 (Breast) 49 [1]

Series 2:

Pyrazolo[3,4-

d]pyrimidines with

Piperazine Moiety

Compound 10b

MDA-MB-231

(Breast), MCF-7

(Breast), SF-268

(CNS), B16F-10

(Melanoma)

5.5-11 µg/ml [6]
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Series 3:

Pyrazolo[3,4-

d]pyrimidines with

Amino Acid

Conjugates

Compound 7f

(Arginine conjugate)
MCF-7 (Breast)

Not specified, but

most active in series
[8]

Series 4:

Pyrazolo[3,4-

d]pyrido[1,2-

a]pyrimidin-4(1H)-

ones

(E)- 1-methyl-9-(3,4,5-

trimethoxybenzylidene

)- 6,7,8,9-

tetrahydropyrazolo[3,4

-d]pyrido[1,2-

a]pyrimidin-4(1H)-one

(10k)

Various (5 human

cancer cell lines)
0.03-1.6 [9]

Series 5:

Pyrazolo[3,4-

d]pyrimidine and

Pyrazolo[4,3-e][1][5]

[8]triazolo[1,5-

c]pyrimidine

Derivatives

Compound 14

MCF-7 (Breast), HCT-

116 (Colon), HepG-2

(Liver)

0.045, 0.006, 0.048 [3]

Compound 15

MCF-7 (Breast), HCT-

116 (Colon), HepG-2

(Liver)

0.046, 0.007, 0.048 [3]

Series 6: Pyrazolo-

[3,4-d]-pyrimidine Src
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Kinase Inhibitors

SI163 HT22 (Neuronal) 27.92 [10]

S29 HT22 (Neuronal) 45.36 [10]

S7 HT22 (Neuronal) 17.14 [10]

Series 7:

Phenylpyrazolo[3,4-

d]pyrimidine-Based

Analogs

Compound 5i
MCF-7, HCT116,

HePG-2

Potent, dual

EGFR/VGFR2

inhibitor

[11]

Series 8: Repurposed

Pyrazolo[3,4-

d]pyrimidine

Derivatives

Compound 5

Caco-2 (Colon), A549

(Lung), HT1080

(Fibrosarcoma), Hela

(Cervical)

Micromolar range [12]

Compound 7

Caco-2 (Colon), A549

(Lung), HT1080

(Fibrosarcoma), Hela

(Cervical)

Micromolar range [12]

Series 9: Hydrazone

Derivatives

2-

hydroxybenzaldehyde

[1-(4-chlorophenyl)-3-

methyl-1H-pyrazolo-

[3,4-d]pyrimidin-4-

yl]hydrazone (VIIa)

57 different cell lines 0.326 - 4.31 [7]
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Series 10:

Naphtho[1',2':4,5]thien

o[2,3-d]pyrimidinyl

Derivatives

Compound 11 MCF-7 (Breast) 3.60 µg/mL [13]

Compound 22 A549 (Lung) 4.80 µg/mL [13]

Series 11: Acyclic

Nucleoside

Derivatives

Compound 4 MCF-7 (Breast)
Highest activity in

series
[14]

Mechanism of Action: Targeting Kinase Signaling
Pathways
The cytotoxic effects of many pyrazolo[3,4-d]pyrimidine analogs stem from their ability to inhibit

protein kinases.[2][4] These enzymes play a pivotal role in signal transduction pathways that

control cell growth, proliferation, and survival. By acting as ATP-competitive inhibitors, these

compounds can block the activity of kinases such as Cyclin-Dependent Kinases (CDKs), Src

Family Kinases (SFKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial

Growth Factor Receptor (VEGFR).[1][3][11][15]

The following diagram illustrates a simplified signaling pathway involving a receptor tyrosine

kinase (RTK), a common target for this class of compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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